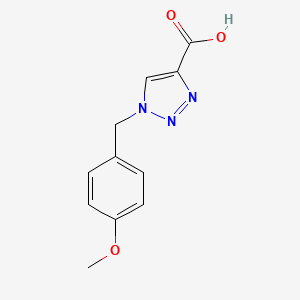

1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylic acid

Overview

Description

1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylic acid is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Mechanism of Action

Target of Action

The compound 1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylic acid is a multi-target directed ligand (MTDL) designed to have affinity with β-secretase (BACE), Glycogen Synthase Kinase 3β (GSK3β), and acetylcholinesterase . These targets are considered promising in the development of disease-modifying therapies against Alzheimer’s Disease (AD) .

Mode of Action

The compound interacts with its targets, leading to significant changes in their activity. It prevents amyloid beta (Aβ) formation through the downregulation of APP and BACE levels in APPswe-expressing cells . Furthermore, it reduces the levels of phosphorylated forms of tau via the modulation of the GSK3β pathway .

Biochemical Pathways

The compound affects several biochemical pathways. It influences in vivo neurogenesis, oxidative, and inflammatory pathways . The modulation of these pathways contributes to the compound’s therapeutic effects.

Pharmacokinetics

Similar compounds have been shown to be rapidly absorbed into the systemic circulation, reaching maximum concentration within a short time following administration

Result of Action

The compound’s action results in molecular and cellular effects that are beneficial in the context of Alzheimer’s Disease. It prevents the formation of amyloid beta (Aβ), a key feature of AD pathophysiology . It also reduces the levels of phosphorylated tau, another hallmark of the disease .

Biochemical Analysis

Biochemical Properties

1-(4-Methoxybenzyl)-1H-1,2,3-triazole-4-carboxylic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with enzymes such as β-secretase (BACE) and Glycogen Synthase Kinase 3β (GSK3β), which are crucial in the development of disease-modifying therapies . The nature of these interactions involves the inhibition of enzyme activity, which can lead to downstream effects on biochemical pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in neuronal cells, it has been observed to reduce amyloid beta (Aβ) formation and tau phosphorylation, which are key features in the pathophysiology of Alzheimer’s Disease . This modulation occurs through the downregulation of APP and BACE levels and the inhibition of the GSK3β pathway.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound acts as an inhibitor of β-secretase and GSK3β, leading to a decrease in amyloid beta production and tau phosphorylation . These interactions are crucial for its potential therapeutic effects in neurodegenerative diseases.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability and long-term impact on cellular function. The compound has shown stability under various conditions, and its degradation products have minimal impact on its overall efficacy . Long-term studies indicate that the compound maintains its inhibitory effects on enzyme activity and cellular processes over extended periods.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits enzyme activity without causing significant adverse effects. At higher doses, there may be toxic effects, including potential impacts on liver and kidney function . These findings highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . These reactions include oxidation, reduction, and conjugation processes that facilitate its excretion from the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is efficiently taken up by cells and distributed to various tissues, including the brain, liver, and kidneys . Its localization within these tissues is crucial for its therapeutic effects.

Subcellular Localization

Within cells, this compound is localized to specific subcellular compartments, including the cytoplasm and nucleus. This localization is influenced by targeting signals and post-translational modifications that direct the compound to its sites of action . The subcellular distribution of the compound is essential for its ability to modulate cellular processes effectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves a multi-step process. One common method includes the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized via the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu(I)) to yield the 1,2,3-triazole core.

Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be introduced through a nucleophilic substitution reaction. This involves reacting the triazole with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate (K2CO3).

Carboxylation: The final step involves the carboxylation of the triazole ring to introduce the carboxylic acid group. This can be achieved using carbon dioxide (CO2) under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the methoxybenzyl group can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

Oxidation: 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

Reduction: 4-methoxybenzyl alcohol or 4-methoxybenzaldehyde.

Substitution: Various substituted triazoles depending on the nucleophile used.

Scientific Research Applications

1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an antimicrobial and antifungal agent.

Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

- 1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid

- 1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid

- 1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid

Uniqueness

1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylic acid is unique due to the presence of the methoxybenzyl group, which imparts specific electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall effectiveness in various applications compared to similar compounds.

Biological Activity

1-(4-Methoxybenzyl)-1H-1,2,3-triazole-4-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound based on available research findings.

The compound has the following molecular characteristics:

- Molecular Formula : CHNO

- Molecular Weight : 247.25 g/mol

- CAS Number : 1267866-44-3

Synthesis

The synthesis of this compound typically involves a multi-step process that includes the formation of the triazole ring through a click reaction. The detailed synthesis methods can be found in various studies that explore modifications of triazole derivatives for enhanced biological activity.

Anticancer Activity

Several studies have demonstrated the anticancer potential of triazole derivatives. For instance, compounds similar to this compound have shown significant antiproliferative activity against various cancer cell lines, including:

- A549 (lung cancer)

- HT-29 (colon cancer)

- U87MG (glioblastoma)

In vitro assays indicated that these compounds can inhibit cell proliferation effectively, with some derivatives exhibiting IC values in the micromolar range .

Antimicrobial Activity

The triazole moiety is known for its antifungal properties. Research indicates that derivatives of 1H-1,2,3-triazole exhibit fungicidal activity against various fungal strains. The specific mechanism often involves the inhibition of fungal cell wall synthesis or interference with ergosterol biosynthesis .

Xanthine Oxidase Inhibition

Recent studies have explored the role of triazole derivatives as xanthine oxidase inhibitors, which are crucial in managing hyperuricemia and gout. Compounds structurally related to this compound showed promising inhibitory effects with IC values ranging from 0.21 µM to 26.13 µM . This suggests that such compounds could serve as effective alternatives to traditional xanthine oxidase inhibitors like allopurinol.

Study 1: Antiproliferative Effects

A study evaluated a series of triazole derivatives for their antiproliferative effects against cancer cell lines. The results indicated that modifications at the benzyl position significantly influenced activity levels. The most potent compounds demonstrated IC values below 10 µM against A549 cells .

Study 2: Antifungal Activity

Another investigation focused on the antifungal properties of triazole derivatives against Candida species. The results revealed that certain modifications enhanced antifungal efficacy, making these compounds potential candidates for developing new antifungal therapies .

Properties

IUPAC Name |

1-[(4-methoxyphenyl)methyl]triazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O3/c1-17-9-4-2-8(3-5-9)6-14-7-10(11(15)16)12-13-14/h2-5,7H,6H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOVCZGZVFJWZBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C=C(N=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40594453 | |

| Record name | 1-[(4-Methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40594453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4916-13-6 | |

| Record name | 1-[(4-Methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40594453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.